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Compound of Interest

Compound Name: Alvimopan

Cat. No.: B1664808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on the use of Alvimopan in

experimental settings, with a specific focus on protocol adjustments for subjects with renal

impairment. The following information is intended to assist researchers in designing and

executing studies involving Alvimopan, ensuring subject safety and data integrity.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Alvimopan?

A1: Alvimopan is a peripherally acting mu-opioid receptor antagonist.[1][2] It competitively

binds to mu-opioid receptors in the gastrointestinal tract, inhibiting the effects of opioids on gut

motility.[1] Due to its chemical structure and low oral bioavailability, Alvimopan does not cross

the blood-brain barrier and therefore does not reverse the central analgesic effects of opioids.

[1]

Q2: What is the standard clinical protocol for Alvimopan administration?

A2: The standard adult dosage for accelerating gastrointestinal recovery after partial bowel

resection is 12 mg administered orally 30 minutes to 5 hours before surgery, followed by 12 mg

twice daily from the day after surgery until discharge, for a maximum of 7 days or 15 doses.[3]

Q3: Are dose adjustments required for patients with renal impairment?
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A3: For patients with mild-to-severe renal impairment, no dosage adjustment is necessary.

However, Alvimopan is not recommended for patients with end-stage renal disease (ESRD).

Q4: How does renal impairment affect the pharmacokinetics of Alvimopan and its active

metabolite?

A4: While the plasma concentrations of Alvimopan are not significantly altered in patients with

mild-to-severe renal impairment, the exposure to its active metabolite (ADL 08-0011) is 2- to 5-

fold higher in patients with moderate to severe renal impairment compared to those with normal

renal function.

Q5: What is the Alvimopan REMS Program?

A5: The Alvimopan Risk Evaluation and Mitigation Strategy (REMS) Program is a required

safety program by the U.S. Food and Drug Administration (FDA) to mitigate the potential risk of

myocardial infarction with long-term use. This program restricts Alvimopan to short-term, in-

hospital use (a maximum of 15 doses) for patients undergoing bowel resection surgery. Only

hospitals enrolled in the REMS program can dispense Alvimopan.
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Issue Potential Cause Recommended Action

Increased gastrointestinal

adverse effects (e.g.,

abdominal pain, diarrhea,

nausea) in a subject with

moderate to severe renal

impairment.

Increased plasma

concentration of the active

metabolite of Alvimopan.

Monitor the subject closely for

adverse reactions. If adverse

reactions occur and are

suspected to be related to high

metabolite concentrations,

consider discontinuing

Alvimopan.

Subject with a history of long-

term opioid use is enrolled in a

study.

Contraindication for Alvimopan

use.

Alvimopan is contraindicated in

patients who have taken

therapeutic doses of opioids

for more than 7 consecutive

days immediately prior to

administration. Discontinue the

subject from the Alvimopan

arm of the study.

Difficulty in obtaining

Alvimopan for a research

study.

Alvimopan is distributed under

a restricted program (REMS).

Ensure the research is being

conducted in a hospital that is

enrolled in the Alvimopan

REMS Program.

Uncertainty about

administering Alvimopan to a

patient with rapidly declining

renal function.

Potential for accumulation of

the active metabolite.

Exercise caution and increase

monitoring for adverse effects.

If the patient progresses to

end-stage renal disease,

Alvimopan use is not

recommended.

Data Presentation
Table 1: Pharmacokinetic Parameters of Alvimopan in Adults with Varying Degrees of Renal

Function
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Parameter

Normal Renal

Function

(Creatinine

Clearance > 80

mL/min)

Mild Renal

Impairment

(Creatinine

Clearance 51-

80 mL/min)

Moderate Renal

Impairment

(Creatinine

Clearance 31-

50 mL/min)

Severe Renal

Impairment

(Creatinine

Clearance < 30

mL/min)

Alvimopan Cmax
No significant

change

No significant

change

No significant

change

No significant

change

Alvimopan AUC
No significant

change

No significant

change

No significant

change

No significant

change

Alvimopan Half-

life
~10-17 hours

Comparable to

normal

Comparable to

normal

Longer than

normal

Metabolite (ADL

08-0011)

Exposure (AUC)

Baseline
Comparable to

normal

2- to 5-fold

higher than

normal

2- to 5-fold

higher than

normal

Table 2: Dosing Recommendations for Alvimopan in Renal Impairment
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Degree of Renal

Impairment

Creatinine

Clearance (mL/min)

Recommended

Dose Adjustment
Monitoring

Mild 51-80
No adjustment

necessary
Standard monitoring

Moderate 31-50
No adjustment

necessary

Monitor for adverse

reactions

Severe < 30
No adjustment

necessary

Closely monitor for

adverse reactions that

could indicate high

metabolite

concentrations (e.g.,

diarrhea,

gastrointestinal pain,

cramping).

Discontinue if adverse

reactions occur.

End-Stage Renal

Disease (ESRD)
< 15 or on dialysis Not recommended N/A

Experimental Protocols
Key Experiment: Pharmacokinetic Study of Alvimopan in Subjects with Renal Impairment

Objective: To evaluate the effect of renal impairment on the pharmacokinetic profile of

Alvimopan and its primary metabolite, ADL 08-0011.

Study Design: An open-label, single-dose, parallel-group study.

Subject Population:

Healthy volunteers with normal renal function (Creatinine Clearance [CrCl] > 80 mL/min).

Subjects with mild renal impairment (CrCl 51-80 mL/min).

Subjects with moderate renal impairment (CrCl 31-50 mL/min).
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Subjects with severe renal impairment (CrCl < 30 mL/min).

Exclusion criteria: Subjects with end-stage renal disease, history of complete bowel

obstruction, or those who have taken therapeutic doses of opioids for more than 7

consecutive days prior to the study.

Methodology:

A single oral dose of 12 mg Alvimopan is administered to all subjects.

Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6,

8, 12, 24, 48, 72, and 96 hours post-dose).

Plasma concentrations of Alvimopan and its metabolite (ADL 08-0011) are determined

using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic parameters, including Cmax (maximum plasma concentration), AUC

(area under the plasma concentration-time curve), and t1/2 (half-life), are calculated for

both Alvimopan and its metabolite.

Primary Endpoints:

Comparison of Cmax and AUC of Alvimopan and its metabolite across the different renal

function groups.

Key Findings Leading to Current Recommendations: The study would demonstrate that while

the pharmacokinetics of the parent drug, Alvimopan, are not significantly affected by renal

impairment, the exposure to the active metabolite is substantially increased in subjects with

moderate to severe renal impairment. This finding underpins the recommendation for close

monitoring of adverse effects in this population, despite no dose adjustment being required.
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Alvimopan's peripheral mu-opioid receptor antagonism.
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Patient Considered for Alvimopan Therapy

Assess Renal Function
(Calculate Creatinine Clearance)

Normal or Mild Impairment
(CrCl > 50 mL/min)

CrCl > 50

Moderate to Severe Impairment
(CrCl 15-50 mL/min)

15 <= CrCl <= 50

End-Stage Renal Disease
(CrCl < 15 mL/min or Dialysis)

CrCl < 15

Administer Standard Alvimopan Protocol
(12 mg pre-op, then 12 mg BID) Alvimopan Not Recommended

Monitor for Adverse Effects
(GI symptoms)

Adverse Effects Present?

Continue Treatment

No

Consider Discontinuation

Yes

Click to download full resolution via product page

Decision workflow for Alvimopan use in renal impairment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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